Virescenoside P
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H40O8 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(1S,2S,4aS,7S,10aR)-7-ethenyl-2-hydroxy-1,4a,7-trimethyl-1-[[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4,5,6,8,10,10a-octahydrophenanthren-9-one |
InChI |
InChI=1S/C26H40O8/c1-5-24(2)8-6-15-14(11-24)16(28)10-18-25(15,3)9-7-19(29)26(18,4)13-33-23-22(32)21(31)20(30)17(12-27)34-23/h5,17-23,27,29-32H,1,6-13H2,2-4H3/t17-,18-,19+,20-,21-,22+,23-,24+,25-,26-/m1/s1 |
InChI Key |
XYQOVSKSRKWGQS-MTRKJMMMSA-N |
Isomeric SMILES |
C[C@@]1(CCC2=C(C1)C(=O)C[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)C=C |
Canonical SMILES |
CC1(CCC2=C(C1)C(=O)CC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C=C |
Synonyms |
eta-D-altropyranosido-19-7-oxoisopimara-8(9),15-diene-3beta-ol virescenoside P |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity of Virescenosides
Elucidation of Isopimarane (B1252804) Glycoside Biosynthesis
The core structure of virescenosides is an isopimarane diterpene. jmb.or.kr The biosynthesis of this class of compounds begins with the cyclization of geranylgeranyl pyrophosphate (GGPP). jmb.or.krnih.gov Studies on related fungal terpenoids suggest a multi-step enzymatic process to form the characteristic tricyclic isopimarane skeleton. nih.gov Subsequent glycosylation, where a sugar moiety is attached to the diterpene aglycone, is a crucial step in the formation of virescenosides. researchgate.netrsc.org In the case of many virescenosides, including Virescenoside P, the sugar attached is β-D-altropyranose, a relatively rare sugar in nature. nih.govacs.orgresearchgate.net
Isolation from Marine-Derived Fungi Associated with Holothurians
Role of Specific Enzymes in Virescenoside Production
The production of the final virescenoside structures is governed by a suite of specific enzymes. nih.gov Terpene cyclases are responsible for constructing the initial diterpene scaffold from GGPP. nih.gov Following this, a variety of modifying enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, come into play. nih.govuni-hannover.de Cytochrome P450s are often responsible for the oxidation patterns observed on the isopimarane core, creating hydroxyl or keto groups at various positions. uni-hannover.de Glycosyltransferases catalyze the attachment of the sugar unit to the aglycone. jmb.or.krrsc.org The production of cotylenol, a diterpene aglycone related to virescenosides, is thought to be the result of enzymatic hydrolysis of a glycoside precursor. tandfonline.com The specific enzymes involved in the biosynthesis of this compound itself have not been fully characterized, but are presumed to follow this general pathway.
Directed Biosynthesis Approaches for Virescenoside Analogs
Researchers have explored directed biosynthesis to generate novel virescenoside analogs. One such study involved cultivating Acremonium striatisporum KMM 4401 in a medium supplemented with potassium bromide. researchgate.netmdpi.com The goal was to encourage the incorporation of bromine into the molecular structure of the virescenosides, potentially leading to new halogenated derivatives. researchgate.netmdpi.com This approach was prompted by the previous discovery of virescenosides Z5 and Z7, which possess an unusual 16-chloro-15-hydroxyethyl group. researchgate.netmdpi.com However, this particular attempt at directed biosynthesis did not yield any brominated virescenoside analogs. researchgate.netmdpi.com In contrast, directed biosynthesis has been successfully used in other fungal systems, such as with Tolypocladium inflatum, where supplementing the culture medium with specific amino acids led to the production of different cyclosporin (B1163) analogs. asm.orgnih.gov
Genetic Basis and Regulation of Virescenoside Biosynthesis
The genetic underpinnings of virescenoside biosynthesis are an area of ongoing research. While the specific gene clusters responsible for virescenoside production have not been fully elucidated, the general principles of terpenoid and glycoside biosynthesis in fungi provide a framework for understanding this process. The biosynthesis of secondary metabolites in fungi is often regulated by a variety of factors, including culture conditions. geomar.de For instance, the production of certain fungal metabolites can be influenced by whether the fungus is grown in a static or shaken liquid culture, with the latter often promoting the expression of a different metabolic profile. geomar.de The study of gene clusters, such as the vbs genes that direct the synthesis of the siderophore vicibactin in Rhizobium leguminosarum, offers a model for how biosynthetic pathways for complex natural products are organized and regulated at the genetic level. nih.gov The regulation of these pathways is complex and can be influenced by environmental cues.
Structural Diversity within the Virescenoside Family
The virescenoside family exhibits significant structural diversity, which is a key feature of their chemodiversity. researchgate.netmdpi.comresearchgate.netontosight.aisemanticscholar.orgmdpi.com This diversity stems from variations in both the diterpenoid aglycone core and the attached sugar moieties. researchgate.netmdpi.comresearchgate.net
Overview of Aglycone Structures and Glycosidic Moieties
The aglycone portion of virescenosides is typically based on an isopimarane or pimarane (B1242903) diterpene skeleton. researchgate.netresearchgate.net These tricyclic structures can be modified through various enzymatic reactions, leading to a wide array of oxidized and unsaturated derivatives. researchgate.net For example, the aglycone of virescenoside C is a 3-keto 19-hydroxy isopimaradiene. researchgate.net
The glycosidic moieties attached to these aglycones also contribute significantly to the structural diversity of the virescenoside family. The sugar units can be monosaccharides or disaccharides. researchgate.net While β-D-altropyranose is a common sugar found in virescenosides, other sugar derivatives have also been identified. researchgate.netresearchgate.netontosight.ai
Characterization of Unique Structural Features (e.g., methyl esters of altruronic acid)
A particularly noteworthy structural feature within the virescenoside family is the presence of methyl esters of altruronic acid as the sugar moiety. mdpi.commdpi.com Virescenosides Z12 through Z16, isolated from Acremonium striatisporum, are examples of monosides that possess this unique sugar derivative. mdpi.com The presence of altruronic acid itself is relatively rare in natural glycosides, having been previously identified in virescenosides A-C, F, and G. researchgate.net The esterification of this rare sugar adds another layer of structural complexity to the virescenoside family. It's important to note that the use of methanol (B129727) during the isolation process could potentially lead to the formation of these methyl esters as artifacts. mdpi.com However, further analysis has confirmed the natural occurrence of these compounds. mdpi.com Another unusual feature observed in some virescenosides is the presence of a tetrasubstituted enone chromophore in the aglycone part, as seen in the aglycone of this compound. semanticscholar.org
Isolation and Purification Methodologies for Virescenoside P
Extraction Techniques from Fungal Cultures
The initial step in obtaining Virescenoside P is the extraction of metabolites from the fungal culture. mdpi.comsemanticscholar.orgnih.gov This process aims to efficiently remove the target compound from the cellular material and the culture medium.
The selection of an appropriate solvent system is critical for maximizing the yield of this compound. Research has shown that a mixture of chloroform (B151607) and ethanol (B145695) (CHCl3-EtOH) in a 2:1 volume-to-volume ratio is an effective solvent system for extracting this compound and related compounds from the culture of A. striatisporum. mdpi.comsemanticscholar.org This solvent combination provides a polarity suitable for the extraction of diterpene glycosides like this compound.
The optimization of solvent extraction involves considering several factors to enhance efficiency. While specific optimization studies for this compound are not extensively detailed in the provided results, general principles of solvent extraction optimization can be applied. These include adjusting the solvent-to-solid ratio, extraction time, and temperature. For instance, increasing the solvent volume relative to the biomass can lead to a higher extraction yield. nih.govmdpi.com The choice of solvent is paramount, with factors like the polarity of the target compound dictating the ideal solvent or solvent mixture. elementlabsolutions.com For phenolic compounds, aqueous alcohol solutions have been shown to be more effective than pure alcohol, as the addition of water creates a more polar medium that facilitates extraction. nih.govscirp.org The duration of the extraction process is another key parameter that needs to be optimized to ensure complete recovery of the target compound without causing its degradation. scirp.org
Purity Assessment and Fraction Analysis
The purity assessment and analysis of fractions containing this compound are critical steps following initial isolation to ensure the structural integrity and homogeneity of the compound. These processes rely on a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the target molecule, effectively removing impurities.
Initial separation of the crude extract from the marine fungus Acremonium striatisporum often involves low-pressure reversed-phase column chromatography. mdpi.com This is followed by further purification using flash column chromatography over silica (B1680970) gel. The resulting fractions are meticulously monitored and combined based on their profiles observed through Thin-Layer Chromatography (TLC). mdpi.com
For a more refined purification and to achieve a high degree of purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed as a final step. mdpi.com This technique separates compounds based on their hydrophobicity, allowing for the isolation of individual virescenosides.
The definitive confirmation of purity and structural elucidation of this compound is accomplished through advanced spectroscopic methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is utilized to determine the precise molecular formula. mdpi.com Furthermore, extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, provides detailed structural information, confirming the identity and purity of the isolated this compound. mdpi.com The comparison of the obtained spectroscopic data with established values for this compound serves as a final verification of its purity.
Below are tables summarizing the analytical methodologies and key data points used in the purity assessment and fraction analysis of this compound.
Table 1: Chromatographic Methods for Purification and Fraction Analysis
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
|---|---|---|---|
| Low-Pressure Reversed-Phase Column Chromatography | Teflon powder Polychrome-1 | Stepwise gradient | Initial fractionation of crude extract |
| Flash Column Chromatography | Silica gel | Gradient of Ethanol in Chloroform | Further separation of fractions |
| Thin-Layer Chromatography (TLC) | Silica gel | Not specified | Monitoring and combining of fractions |
Table 2: Spectroscopic Data for Purity and Structural Confirmation
| Technique | Data Obtained | Significance |
|---|---|---|
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Molecular Formula (e.g., for a related virescenoside Z9: C₂₆H₄₂O₁₁ as determined by m/z 529.2656 [M–H]⁻) | Confirms elemental composition and molecular weight, indicating purity from compounds with different formulas. |
Structural Elucidation and Spectroscopic Characterization of Virescenoside P
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like Virescenoside P. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H NMR, ¹³C NMR, DEPT)
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide foundational data on the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of this compound reveals the presence of distinct proton signals, indicating a complex molecular structure. Key features often include signals in the olefinic region, characteristic of a vinyl group, as well as numerous signals in the upfield region corresponding to methyl, methylene (B1212753), and methine protons of the diterpene core and the sugar moiety.
The ¹³C NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For the aglycon portion of a related compound, virescenoside Z₁₀, which shares the same aglycon as this compound, carbon signals corresponding to a tetrasubstituted enone chromophore were observed at δC 202.9 (C), 168.7 (C), and 130.3 (C). semanticscholar.org The molecular formula of similar virescenosides has been established using these techniques in combination with mass spectrometry data. mdpi.com
Table 1: Representative ¹³C and ¹H NMR Data for the Aglycon of a this compound Analog Data for virescenoside Z₁₀ which shares the same aglycon as this compound. semanticscholar.org
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |
|---|---|---|
| 1 | 38.5 | 1.25, m; 1.80, m |
| 2 | 19.0 | 1.55, m |
| 3 | 42.1 | 1.40, m |
| 4 | 33.5 | - |
| 5 | 55.2 | 1.10, d (9.0) |
| 6 | 22.0 | 1.85, m |
| 7 | 36.0 | 2.40, m; 2.55, m |
| 8 | 130.3 | - |
| 9 | 168.7 | 5.80, s |
| 10 | 39.8 | - |
| 11 | 18.2 | 1.50, m |
| 12 | 35.1 | 1.60, m |
| 13 | 37.2 | - |
| 14 | 202.9 | - |
| 15 | 150.5 | 5.85, dd (17.5, 10.5) |
| 16 | 110.0 | 4.90, d (10.5); 5.00, d (17.5) |
| 17 | 33.2 | 0.85, s |
| 18 | 21.8 | 0.88, s |
| 19 | 65.0 | 3.40, d (11.0); 3.75, d (11.0) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. researchgate.netprinceton.edu
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace out spin systems and establish the sequence of protons in chains and rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H one-bond connections. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different spin systems and assembling the complete carbon skeleton. sdsu.edu For example, HMBC correlations can establish the linkage between the aglycon and the sugar moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments show through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This is particularly important for determining the relative stereochemistry of the molecule. researchgate.net
Through the combined interpretation of these 2D NMR spectra, the planar structure of this compound and the connections within its diterpene and sugar components have been determined. mdpi.comresearchgate.net
Stereochemical Assignments through NMR Analysis
The stereochemistry of this compound is elucidated by analyzing coupling constants (J-values) from ¹H NMR spectra and through-space correlations from NOESY spectra. The magnitudes of coupling constants provide information about the dihedral angles between adjacent protons, which helps to define the relative configuration of substituents on a ring system. NOESY cross-peaks indicate spatial proximity between protons, allowing for the determination of the orientation of substituents (e.g., axial vs. equatorial) and the fusion of ring systems. researchgate.net
Mass Spectrometry (MS) Analysis
Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, as well as structural details through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound with high precision. mdpi.com For this compound and its analogs, HRESIMS analysis typically reveals a quasimolecular ion, such as [M+Na]⁺ or [M-H]⁻. The high resolution of this technique allows for the calculation of the elemental formula of the molecule, which is a critical step in its characterization. For instance, the molecular formula of virescenoside Z₁₀, which shares the same aglycon as this compound, was established as C₂₆H₃₈O₉ based on its HRESIMS data (m/z 493.2446 [M–H]⁻) combined with ¹³C NMR data. semanticscholar.org
Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to obtain structural information by inducing fragmentation of a selected precursor ion. wikipedia.orgnationalmaglab.org The resulting fragment ions provide clues about the different structural motifs within the molecule. In the analysis of glycosides like this compound, MS/MS experiments can reveal the mass of the sugar unit and the aglycon by observing the characteristic loss of the sugar moiety. Further fragmentation of the aglycon can provide information about its diterpene core structure. The fragmentation patterns observed in the MS/MS spectra are crucial for confirming the proposed structure derived from NMR data. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide valuable, albeit often confirmatory, data in the structural elucidation of natural products. IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, which has the structure β-D-altropyranosido-19-7-oxoisopimara-8(9),15-diene-3β-ol, the IR spectrum would be expected to display several characteristic absorption bands. nih.gov
Key expected IR absorptions for this compound include:
A broad absorption band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibrations from its multiple hydroxyl groups in both the aglycone and the altropyranose sugar moiety.
A sharp, strong absorption peak around 1700-1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone group at the C-7 position.
Absorptions around 1640-1650 cm⁻¹ due to the C=C stretching of the double bonds at the C-8(9) and C-15 positions.
A series of complex absorptions in the fingerprint region (below 1500 cm⁻¹), including C-O stretching vibrations from the alcohol and ether (glycosidic) linkages.
While the original publication on this compound focused on mass spectrometry and NMR data, the use of IR spectroscopy is standard for this class of compounds and would serve to confirm the presence of these key functional groups. nih.govmsu.edu
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. mdpi.com The aglycone of this compound contains an α,β-unsaturated ketone chromophore within its C-ring (a 7-oxo-isopimara-8(9)-diene system). This conjugated system is expected to result in a distinct absorption maximum (λmax) in the UV region, typically between 230 and 270 nm. mdpi.com The presence of this absorption band would be a key piece of evidence confirming the specific arrangement of the ketone and the endocyclic double bond, distinguishing it from isomers where these functionalities are not in conjugation.
| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Region |
| Infrared (IR) | Hydroxyl (O-H) | ~3400 cm⁻¹ |
| Ketone (C=O) | ~1700-1715 cm⁻¹ | |
| Alkene (C=C) | ~1640-1650 cm⁻¹ | |
| Glycosidic Linkage (C-O) | Fingerprint Region (<1500 cm⁻¹) | |
| UV-Visible (UV-Vis) | α,β-Unsaturated Ketone | ~230-270 nm |
Advanced Computational Methods in Structure Elucidation
In the years following the initial discovery of this compound, the use of computational chemistry has become an almost indispensable tool for the unambiguous structural and stereochemical elucidation of complex, chiral molecules. researchgate.net These methods complement experimental data by providing theoretical predictions of molecular properties that can be compared against measured values, resolving ambiguities that may be difficult to address by spectroscopy alone.
Quantum chemical calculations, particularly those based on density functional theory (DFT), are now routinely used to predict spectroscopic properties like electronic circular dichroism (ECD) and optical rotation (OR). researchgate.netglycoscience.ru This is especially critical for molecules with multiple stereocenters, such as this compound.
The process involves first performing a conformational analysis to find the low-energy conformers of the proposed structure. glycoscience.ru Then, for each significant conformer, the ECD spectrum is calculated using time-dependent DFT (TD-DFT). kib.ac.cn The individual spectra are then averaged based on the Boltzmann population of each conformer to generate a final, weighted theoretical spectrum. This calculated spectrum is then compared to the experimental ECD spectrum of the natural product. A close match between the experimental and calculated spectra provides powerful evidence for the assignment of the absolute configuration of the molecule. nih.gov This approach has been successfully applied to determine the absolute configurations of numerous related diterpene glycosides and other complex natural products, and it represents the modern standard for rigorously confirming the stereochemistry of a compound like this compound. researchgate.net
This compound is a conformationally flexible molecule, owing to the chair-boat flexibility of the sugar ring, the rotation around the glycosidic bond, and the puckering of the diterpene rings. A thorough conformational analysis is therefore essential for a complete understanding of its three-dimensional structure in solution. researchgate.net
Biological Activities and Cellular Mechanisms of Virescenoside P and Analogs
Cytotoxic Effects and Antineoplastic Potential
Virescenoside P and its related compounds, virescenosides O and Q, have shown notable cytotoxic activity against various cell types, indicating their potential as antineoplastic agents. nih.gov
In vitro Cytotoxicity against Tumor Cell Lines (e.g., Ehrlich carcinoma)
Virescenosides O, P, and Q, isolated from a marine strain of Acremonium striatisporum, have exhibited cytotoxic activity against Ehrlich carcinoma tumor cells. nih.gov Studies have shown that virescenosides M–U display cytotoxic action against Ehrlich carcinoma tumor cells in vitro, with IC₅₀ values ranging from 10 to 100 μM. frontiersin.org The antitumor effects of various compounds on Ehrlich ascites carcinoma have been a subject of research, confirming the potential for natural products to inhibit tumor growth. medicaljournalssweden.sescielo.brnih.gov
Table 1: In vitro Cytotoxicity of Virescenoside Analogs against Ehrlich Carcinoma
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Virescenosides M–U | Ehrlich carcinoma | 10–100 | frontiersin.org |
Effects on Developing Biological Systems (e.g., sea urchin eggs)
This compound, along with its analogs virescenosides M and N, has demonstrated cytotoxic effects on the developing eggs of the sea urchin Strongylocentrotus intermedius. frontiersin.org The IC₅₀ values for this activity were observed to be in the range of 2.7–20 μM. frontiersin.org The use of sea urchin embryos as a model for toxicity testing is well-established, as they provide a sensitive system to observe developmental defects and mortality. nih.govscitechnol.comfrontiersin.org
Table 2: Cytotoxic Effects of Virescenosides on Sea Urchin Eggs
| Compound | Biological System | IC₅₀ (µM) | Source |
| Virescenosides M, N, and P | Strongylocentrotus intermedius eggs | 2.7–20 | frontiersin.org |
Proposed Cellular Mechanisms of Action (e.g., induction of apoptosis for related compounds)
The cytotoxic activity of diterpenoids is often linked to the induction of apoptosis. For instance, libertellenone H, another isopimarane-type diterpenoid, has been shown to induce apoptosis in human pancreatic cancer cell lines through the accumulation of reactive oxygen species (ROS). nih.gov This process involves the inhibition of the thioredoxin system, a key antioxidant system, leading to oxidative stress and subsequent programmed cell death. nih.gov Similarly, other diterpenoids have been found to inhibit the Mcl-1 protein, an anti-apoptotic protein that is a target for cancer drugs, and exhibit cytotoxicity against human colon carcinoma cell lines. semanticscholar.org The ability of natural compounds to induce apoptosis in cancer cells is a significant area of research for developing new anticancer therapies. dvo.ruresearchgate.net
Anti-inflammatory Properties
This compound and related diterpenoids have also been investigated for their anti-inflammatory properties, which are often mediated through the modulation of key inflammatory pathways and mediators. ontosight.ai
Modulation of Inflammatory Mediators (e.g., Reactive Oxygen Species, Nitric Oxide production in macrophages)
Some virescenoside glycosides have been evaluated for their effects on the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). researchgate.net Macrophages are key immune cells that, when activated, produce ROS and NO as part of the inflammatory response. encyclopedia.pubfrontiersin.orgnih.gov The overproduction of these mediators can contribute to chronic inflammation. mdpi.comnih.gov Libertellenone J, a related diterpene, has demonstrated significant anti-inflammatory activity by reducing the production of NO and other inflammatory mediators in LPS-activated macrophages. nih.gov
Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB for related diterpenoids)
The anti-inflammatory effects of many diterpenoids are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. scienceopen.comscienceopen.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govmedchemexpress.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. scienceopen.commdpi.com Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. scienceopen.commdpi.com Studies on various diterpenoids have shown that they can suppress the phosphorylation of IκBα and the nuclear translocation of NF-κB, thereby inhibiting the inflammatory response. scienceopen.comscienceopen.commdpi.com This mechanism provides a strong rationale for the anti-inflammatory potential of diterpenoid compounds. academicjournals.org
In vitro Anti-inflammatory Assays
The anti-inflammatory potential of this compound and its analogs has been explored through various in vitro models. These assays are crucial in determining the direct effects of these compounds on inflammatory pathways at a cellular level.
One study investigated the effects of virescenoside Z13 and the aglycone of virescenoside C on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. rscf.ru At a concentration of 1 µM, virescenoside Z13 and the aglycone of virescenoside C demonstrated a moderate inhibition of NO production, with reduction rates of 20% and 23%, respectively. rscf.ru This suggests a potential role for these compounds in modulating the inflammatory response, as NO is a key signaling molecule in inflammation.
Common in vitro anti-inflammatory assays include the inhibition of protein denaturation and proteinase inhibitory action. nih.govresearchgate.net For instance, studies on plant extracts often evaluate the percentage of inhibition of heat-induced albumin denaturation. researchgate.netphytojournal.com While specific data for this compound in these particular assays is not available, these methods are standard for assessing anti-inflammatory properties. nih.gov The principle behind the albumin denaturation assay is that a substance's ability to prevent protein denaturation is indicative of its anti-inflammatory activity. phytojournal.com
| Compound | Assay | Concentration | Result | Source |
|---|---|---|---|---|
| Virescenoside Z13 | NO Production Inhibition in LPS-stimulated Macrophages | 1 µM | 20% inhibition | rscf.ru |
| Aglycone of Virescenoside C | NO Production Inhibition in LPS-stimulated Macrophages | 1 µM | 23% inhibition | rscf.ru |
Antioxidant Activity
Radical Scavenging Capabilities
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Free radicals, such as reactive oxygen species (ROS), contribute to oxidative stress, which is implicated in various diseases. nih.govrsc.org The antioxidant activity of compounds is often attributed to their capacity to donate electrons to neutralize these radicals. nih.gov
Virescenoside Z10, an analog of this compound, has demonstrated notable radical scavenging activity. In one study, at a concentration of 10 µM, Virescenoside Z10 was found to decrease the content of ROS in macrophages by 45%. rscf.ru This significant reduction highlights the potential of virescenosides to mitigate oxidative stress by directly neutralizing reactive oxygen species. rscf.ru The chemical structure of phenolic compounds, often found in natural products, plays a crucial role in their radical scavenging ability. mdpi.compan.olsztyn.pl
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, antioxidants can also exert their effects through complex cellular mechanisms. nih.gov These mechanisms involve the modulation of endogenous antioxidant defense systems, which include enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.commdpi.com These enzymes are crucial for maintaining redox homeostasis within the cell. mdpi.com
When cells are exposed to oxidative stress, a cascade of signaling pathways is activated, some of which promote cell survival while others may lead to cell death. nih.gov Antioxidant compounds can influence these pathways, helping to protect cells from damage. nih.gov For instance, they can prevent the depletion of intracellular antioxidants like glutathione (B108866) and maintain the activity of antioxidant enzymes. mdpi.comnih.gov While specific studies on the detailed cellular antioxidant mechanisms of this compound are limited, its demonstrated ability to reduce ROS suggests an interaction with these cellular defense systems. rscf.ru
In vitro Antioxidant Assays (e.g., DPPH assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and technically straightforward method for evaluating the antioxidant activity of various substances in vitro. jrespharm.comnih.gov This assay is based on the ability of an antioxidant to reduce the stable DPPH radical, which results in a color change from deep violet to pale yellow. nih.govjrespharm.com The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the tested compound. jrespharm.com
While specific DPPH assay results for this compound are not detailed in the provided search results, the assay is a standard for assessing the radical scavenging potential of natural products. frontiersin.orgscribd.com For example, an anthracene (B1667546) glycoside, asperflavin (B1258663) ribofuranoside, isolated from a marine-derived fungus, showed radical scavenging activity against DPPH with an IC50 value of 14.2 μM. frontiersin.org The DPPH assay is valued for its stability and sensitivity, making it a reliable preliminary screening tool for antioxidant activity. jrespharm.com
Neuroprotective Potential
There is emerging evidence suggesting that this compound may possess neuroprotective properties. ontosight.ai Neuroprotection involves the preservation of neuronal structure and function, which is particularly relevant in the context of neurodegenerative diseases that are often linked to oxidative stress and inflammation. nih.govnih.gov
Studies on related compounds and other natural products indicate that antioxidant and anti-inflammatory activities are key mechanisms underlying neuroprotection. nih.gov By mitigating oxidative damage and inflammatory processes in the brain, these compounds can help slow the progression of neurodegeneration. While direct experimental data on the neuroprotective effects of this compound is still emerging, its known biological activities in other areas suggest a promising avenue for future research in neuropharmacology. ontosight.aimdpi.com
Enzyme Activity Modulation (e.g., urease inhibition)
Virescenosides and their aglycones have been investigated for their ability to modulate the activity of certain enzymes, including urease. mdpi.comsemanticscholar.org Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a therapeutic target for conditions like peptic ulcers caused by Helicobacter pylori, as the bacteria relies on urease to survive in the acidic environment of the stomach. pjps.pk Urease inhibitors are also being explored to reduce ammonia (B1221849) emissions from livestock manure. jaes.or.krkochagronomicservices.com
A study evaluated the effects of several isolated virescenoside glycosides and their aglycones on urease activity. mdpi.comsemanticscholar.org The aglycones of virescenosides B, C, and M were specifically prepared and tested for their biological activity, including urease inhibition. mdpi.com This line of research indicates that this compound and its analogs could have potential applications as enzyme inhibitors. rscf.rumdpi.com
| Compound/Analog | Enzyme | Activity | Source |
|---|---|---|---|
| Virescenoside B (aglycone) | Urease | Inhibitory activity evaluated | mdpi.com |
| Virescenoside C (aglycone) | Urease | Inhibitory activity evaluated | mdpi.com |
| Virescenoside M (aglycone) | Urease | Inhibitory activity evaluated | mdpi.com |
Other Reported Biological Effects (e.g., antimicrobial)
While the broad class of diterpene glycosides, which includes virescenosides, is known for a variety of biological activities, specific data on the antimicrobial properties of this compound are not extensively detailed in current research literature. mdpi.com The fungus from which many virescenosides are isolated, Acremonium striatisporum KMM 4401, has been suggested as a potential source of new antimicrobial compounds, but specific compounds are not always identified. researchgate.net
However, research has documented other biological effects for this compound. Notably, it has demonstrated cytotoxic activity. In one study, this compound, alongside analogs Virescenoside M and Virescenoside N, exhibited cytotoxic effects against the developing eggs of the sea urchin Strongylocentrotus intermedius. researchgate.netfrontiersin.org The half-maximal inhibitory concentration (IC50) for this cytotoxic action was reported to be in the range of 2.7 to 20 µM. researchgate.netfrontiersin.org
Other related virescenosides isolated from Acremonium striatisporum have been evaluated for different biological activities, such as the inhibition of urease and the regulation of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. mdpi.com However, the specific participation and efficacy of this compound in these particular assays were not specified.
Investigation of Molecular Targets and Ligand-Receptor Interactions (e.g., molecular docking studies)
The investigation of molecular targets for this compound through methods such as molecular docking is not present in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org This method is valuable for understanding potential ligand-receptor interactions and is widely applied in drug design and the study of biological mechanisms. scirp.orgmdpi.com
While molecular docking studies have been conducted for other natural products, including various marine-derived diterpenoids, to elucidate their mechanisms of action, specific studies focusing on this compound are not reported. mdpi.com Therefore, the molecular targets of this compound and the specific nature of its interactions with any biological receptors remain an area for future investigation.
Structure Activity Relationship Sar Studies of Virescenoside P Derivatives
Correlating Structural Motifs with Specific Biological Activities
Key structural motifs and their associated activities include:
The Glycosidic Moiety: The presence, type, and conformation of the sugar unit are critical. Virescenosides A-C, for instance, contain the rare β-D-altropyranose as their sugar component. researchgate.net The removal of the sugar to yield the aglycone often modulates biological activity. In studies on the regulation of Nitric Oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, both Virescenoside Z13 and the aglycone of Virescenoside C showed moderate inhibitory activity, suggesting that the aglycone itself is a key pharmacophore. rscf.ru Virescenoside Z13 inhibited NO production by 20%, while the aglycone of Virescenoside C caused a 23% inhibition at a 1 µM concentration. rscf.ru
The Aglycone Core: The isopimarane (B1252804) skeleton can be extensively modified. Features such as oxidation patterns (e.g., the 7-oxo group in Virescenoside Z9's aglycon) or the presence of specific side chains (e.g., the unusual 16-chloro-15-hydroxyethyl group in Virescenosides Z5 and Z7) create a diverse family of compounds with varied activities. nih.govmdpi.comnih.gov For example, Virescenoside Z10, which shares its aglycone structure with Virescenoside P, was found to decrease Reactive Oxygen Species (ROS) content in macrophages by 45% at a 10 µM concentration, highlighting the anti-oxidative potential conferred by this specific aglycone structure. rscf.ruresearchgate.net
Substitution Patterns: The activity of isopimarane diterpenes can be significantly influenced by the presence and position of functional groups like hydroxyls and acetyl esters on the core structure. In a study on related isopimarane diterpenes, 7,15-isopimaradien-19-ol showed potent antibacterial activity, which was attributed to the C-19 hydroxyl group. nih.gov Conversely, its acetylated (19-O-acetyl ester) and glycosylated (19-O-glucoside) derivatives were largely inactive, demonstrating that even small modifications to a key functional group can dramatically alter biological effects. nih.gov
| Compound/Derivative | Structural Motif Highlight | Observed Biological Activity | Source(s) |
| Virescenoside Z10 | Aglycone identical to this compound | Decreased ROS content in macrophages by 45% (at 10 µM) | rscf.ruresearchgate.net |
| Virescenoside Z13 | Glycoside | Moderate inhibition of NO production (20% at 1 µM) | rscf.ru |
| Aglycone of Virescenoside C | Aglycone (sugar removed) | Moderate inhibition of NO production (23% at 1 µM) | rscf.ru |
| 7,15-isopimaradien-19-ol | Isopimarane with C-19 hydroxyl | Active against S. aureus and vancomycin-resistant E. faecalis | nih.gov |
| 19-O-acetyl-7,15-isopimaradien-19-ol | Acetylated C-19 hydroxyl | Inactive against most bacteria tested | nih.gov |
Rational Design of this compound Analogs for Enhanced Bioactivity
Rational drug design involves the strategic modification of a lead compound to improve its therapeutic properties, such as efficacy and selectivity, based on an understanding of its SAR. nih.govresearchgate.net While extensive rational design programs specifically for this compound are not widely documented in the literature, the foundational SAR data provides a clear roadmap for such endeavors.
The process for rationally designing this compound analogs would typically involve:
Target Identification: Identifying the specific biological target (e.g., an enzyme or receptor) responsible for the desired effect, such as the anti-inflammatory or cytotoxic activity. frontiersin.org
SAR-Guided Modification: Using the existing SAR knowledge, chemists can synthesize new analogs. For instance, knowing that the aglycone retains significant anti-inflammatory activity suggests that new analogs could be designed based on this core scaffold, potentially simplifying the synthesis by omitting the complex sugar moiety. rscf.ru
Computational Modeling: Techniques like molecular docking can simulate how designed analogs interact with the target protein, predicting binding affinity and orientation. This allows for the pre-screening of potential candidates before undertaking complex synthesis. benthamscience.com
Synthesis and Biological Evaluation: The most promising designed analogs are then synthesized and tested to validate the design hypothesis and further refine the SAR model.
A hypothetical strategy, based on existing data, could involve modifying the this compound aglycone to enhance its interaction with a target enzyme. If the aglycone's hydroxyl groups are found to form key hydrogen bonds with the enzyme's active site, analogs could be designed to optimize these interactions.
| Design Strategy | Rationale Based on SAR | Desired Outcome |
| Simplify the structure | The aglycone itself shows bioactivity (e.g., NO inhibition). rscf.ru | Easier synthesis, potentially improved cell permeability. |
| Modify aglycone functional groups | Hydroxyl groups are often crucial for activity in isopimaranes. nih.gov | Enhanced binding affinity to the biological target. |
| Introduce halogens | Halogenation can alter electronic properties and metabolic stability. nih.gov | Increased potency and improved pharmacokinetic profile. |
| Alter side chain at C-13 | The vinyl group at C-13 is a common site for modification. | Explore interactions with different pockets of the target protein. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orgchemmethod.com These models translate molecular features into numerical descriptors and use statistical methods to build a predictive equation. nih.gov For diterpenoids like this compound, QSAR studies can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.netnih.gov
A QSAR model for this compound derivatives would be developed as follows:
Data Set Compilation: A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values for cytotoxicity) is compiled. frontiersin.org
Descriptor Calculation: For each analog, a wide range of molecular descriptors is calculated. These can include physicochemical properties (like lipophilicity, expressed as logP), electronic properties (like partial atomic charges), and topological or shape indices. researchgate.net
Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that best correlates the descriptors with the observed activity. chemmethod.comresearchgate.net The model's predictive power is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds not used in model generation. nih.gov
For example, a simplified QSAR equation might look like: Activity (-logIC₅₀) = c₁(logP) - c₂(Molecular_Volume) + c₃*(Dipole_Moment) + constant
This equation would suggest that activity increases with hydrophobicity and dipole moment but decreases with molecular size. Such insights are invaluable for guiding the rational design of new, more potent analogs. researchgate.net
| Derivative | logP (Hydrophobicity) | Molecular Weight | Dipole Moment | Experimental Activity (-logIC₅₀) | Predicted Activity (-logIC₅₀) |
| Analog 1 | 3.5 | 510 | 2.1 | 5.2 | 5.1 |
| Analog 2 | 4.1 | 524 | 2.3 | 5.6 | 5.7 |
| Analog 3 | 3.2 | 496 | 1.8 | 4.8 | 4.9 |
| Analog 4 | 4.5 | 508 | 2.8 | 6.1 | 6.0 |
Note: The data in the table above is hypothetical and serves to illustrate the QSAR concept.
Stereochemical Influences on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. mdpi.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. science.govnih.gov For complex natural products like this compound, with multiple chiral centers, the specific stereoconfiguration is critical for its bioactivity.
Key stereochemical aspects influencing the activity of virescenosides include:
Chirality of Substituents: The orientation of hydroxyl groups and other substituents is crucial. A change from an axial to an equatorial position, or from an α to a β configuration, can abolish or significantly alter biological activity by disrupting key interactions (e.g., hydrogen bonds) with a biological target. mdpi.com
Sugar Conformation: The carbohydrate component also has a defined stereochemistry. Virescenosides Z4-Z8, for example, contain rare altruronic acid in specific ⁴C₁ and ¹C₄ chair conformations. nih.gov This specific sugar stereochemistry can be vital for molecular recognition processes.
In studies of other chiral compounds, it has been consistently shown that only one enantiomer or diastereomer displays the desired potent activity, while others are significantly less active or even inactive. mdpi.com This highlights that preserving the natural stereochemistry of this compound is likely essential for its biological function.
| Stereochemical Feature | Location in Virescenoside Structure | Potential Impact on Bioactivity | Source(s) |
| Trans-fusion of A/B rings | Core isopimarane skeleton | Defines the overall molecular shape, critical for receptor fit. | nih.gov |
| Configuration of hydroxyl groups | e.g., C-2, C-3 on the aglycone | Determines the ability to form specific hydrogen bonds with the target. | nih.gov |
| Conformation of the sugar moiety | Glycosidic part | Affects solubility and molecular recognition by cell surface receptors or transporters. | nih.gov |
| Absolute configuration at C-13 | Side chain attachment point | Influences the orientation of the side chain in the target's binding pocket. | researchgate.net |
Synthetic Approaches to Virescenoside P and Its Core Structures
Total Synthesis Strategies for Virescenoside P
While a completed total synthesis of this compound has not been documented in publicly available literature, the field of natural product synthesis provides a robust framework for devising potential strategies. organic-chemistry.orgscripps.edu The construction of such a molecule requires precise control over stereochemistry and the strategic assembly of its polycyclic diterpene core and appended sugar unit.
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available precursors, which in turn illuminates a potential forward synthetic pathway. amazonaws.comslideshare.net For this compound, the analysis begins with its defined structure: β-D-altropyranosido-19-7-oxoisopimara-8(9),15-diene-3β-ol. nih.govchemspider.com
A logical retrosynthesis would commence with the disconnection of the glycosidic bond, a common strategy in the synthesis of glycosides. This bond cleavage separates the complex molecule into two key building blocks: the aglycone, Virescenol P (1) , and a protected derivative of β-D-altropyranose (2) .
The subsequent challenge lies in the disassembly of the stereochemically dense isopimarane (B1252804) skeleton of Virescenol P (1) . Key disconnections for this tricyclic system could involve well-established carbon-carbon bond-forming reactions, such as:
A Diels-Alder cycloaddition to form the B-ring, breaking it down into a substituted vinylcyclohexene (B1617736) and a dienophile.
A Robinson annulation sequence to construct the A-ring onto a pre-existing bicyclic or monocyclic intermediate.
Breaking down the side chains at C13 and the functional groups via functional group interconversion (FGI) to simplify the core structure further.
This analysis leads to simpler, more accessible starting materials from which the synthesis could be initiated.
| Retrosynthetic Disconnection | Corresponding Forward Reaction | Precursors |
| Glycosidic C-O bond | Stereoselective Glycosylation | Virescenol P (1) , β-D-altropyranose derivative (2) |
| Ring B C-C bonds | Intramolecular Diels-Alder Reaction | Acyclic polyene precursor |
| Ring A C-C bonds | Robinson Annulation | Methyl vinyl ketone and a cyclic ketone |
This table outlines a plausible retrosynthetic strategy for this compound based on common synthetic transformations.
The synthesis of a diterpene glycoside is marked by two primary stereochemical hurdles: the construction of the chiral centers within the terpene core and the stereocontrolled formation of the glycosidic linkage.
Synthesis of the Diterpene Core: The isopimarane skeleton of this compound contains multiple stereocenters that must be set with precise three-dimensional control. Modern synthetic chemistry offers several powerful reactions to achieve this, including:
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming steps, such as Michael additions or aldol (B89426) reactions, to build the chiral framework.
Substrate-Controlled Diastereoselection: Utilizing existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.
Biomimetic Cyclizations: Mimicking the biosynthetic pathway, where a linear precursor like geranylgeranyl pyrophosphate is cyclized by a terpene synthase, can be a powerful strategy to form the polycyclic core in a single, stereoselective cascade. frontiersin.org
Stereoselective Glycosylation: The formation of the glycosidic bond between the Virescenol P aglycone and the altropyranose sugar must yield the desired β-anomer with high fidelity. The 1,2-trans stereochemistry of this linkage is typically achieved through neighboring group participation, where a participating functional group at the C-2 position of the sugar (e.g., an acetyl group) directs the incoming alcohol nucleophile to the opposite (β) face. However, for sugars lacking a participating group at C-2 (like 2-deoxysugars), this is a significant challenge. thieme.de Recent advances have demonstrated that Lewis acids, such as iron(III) chloride, can catalyze glycosylations of complex alcohols with high 1,2-trans selectivity via an SN2-type mechanism, providing a powerful tool for synthesizing complex saponins (B1172615) and other glycosides. nih.gov
The pursuit of complex natural products often drives the invention of new synthetic methods. rsc.org For virescenosides, several modern approaches could be particularly effective:
Late-Stage C-H Functionalization: This strategy involves building the core hydrocarbon skeleton first and then introducing oxygen-containing functional groups (hydroxyls, ketones) in the final stages of the synthesis. This approach mimics biosynthesis, where enzymes like Cytochrome P450 oxidases perform regio- and stereoselective C-H oxidations on the terpene scaffold. researchgate.net This would be invaluable for installing the C3-hydroxyl and C7-keto groups on the virescenol core.
Modular Chemoenzymatic Synthesis: This hybrid approach combines the efficiency of chemical synthesis for core construction with the unparalleled selectivity of enzymatic transformations for late-stage modifications. As demonstrated in the synthesis of fusicoccane diterpenoids, a convergent chemical synthesis can produce a key intermediate, which is then subjected to a panel of enzymes to generate a library of oxidized natural products. researchgate.netresearchgate.net
Catalytic C-H Activation/Cyclization: Ruthenium-catalyzed C-H activation and annulation strategies have emerged as powerful methods for constructing complex heterocyclic C-glycosides and could be adapted for the formation of the terpene ring system. researchgate.net
Key Stereoselective Transformations in Diterpene Glycoside Synthesis
Semisynthetic Modifications of Natural Virescenoside Precursors
Semisynthesis offers a practical alternative to total synthesis when a related natural product is available in larger quantities from a biological source. researchgate.net This approach leverages the pre-existing, complex chemical scaffold provided by nature and modifies it through chemical reactions to arrive at the desired target molecule.
The virescenoside family is a prime candidate for such an approach, as fungal cultures often produce a mixture of related glycosides. nih.gov For instance, the successful partial synthesis of Virescenoside D and Virescenoside H was achieved starting from the more abundant Virescenoside B . rsc.orgrsc.org This conversion demonstrates the feasibility of performing selective chemical transformations on the virescenoside scaffold without degrading the core structure.
Potential semisynthetic modifications could include:
Selective oxidation or reduction of hydroxyl and keto groups on the aglycone.
Modification of the sugar moiety , such as protection followed by functional group manipulation.
Transformations of the vinyl group on the isopimarane side chain.
Researchers have also explored "directed biosynthesis," a related technique where precursor analogs or enzyme inhibitors are added to the fungal culture to encourage the production of novel, modified virescenosides. researchgate.netnih.gov
| Precursor | Target Compound | Key Transformation | Reference |
| Virescenoside B | Virescenoside D | Modification of the sugar moiety | rsc.orgrsc.org |
| Virescenoside B | Virescenoside H | Modification of the sugar moiety | rsc.orgrsc.org |
This table provides examples of successful semisynthetic work within the virescenoside family.
Chemoenzymatic Synthesis of this compound and Analogs
Chemoenzymatic synthesis merges the strategic advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. mcours.net This approach is particularly powerful for the synthesis of complex glycoconjugates like this compound, as enzymes can overcome many of the selectivity challenges encountered in traditional chemistry. nih.govgrantome.com
A plausible chemoenzymatic strategy for this compound would involve two main stages:
Chemical Synthesis of the Aglycone: The diterpene core, Virescenol P (1) , would be prepared using chemical methods. This route could be more direct and higher-yielding than a total synthesis of the final glycoside, as it would not need to carry the sensitive sugar moiety through numerous reaction steps.
Enzymatic Glycosylation: A specific glycosyltransferase (GT) enzyme would be used to catalyze the transfer of β-D-altropyranose from an activated sugar donor (e.g., UDP-altropyranose) to the C-19 hydroxyl group of the aglycone.
The discovery of biosynthetic gene clusters for fungal diterpene glycosides, such as the cotylenins, has enabled the identification and use of pathway-specific GTs for just this purpose. rsc.orgchemrxiv.org These enzymes often exhibit remarkable regio- and stereoselectivity, ensuring the formation of the correct glycosidic linkage. Furthermore, engineered enzymes and those with natural substrate promiscuity can be used to generate a variety of virescenoside analogs, providing valuable structure-activity relationship data. researchgate.net
Future Perspectives and Research Directions for Virescenoside P
Elucidating Undiscovered Biological Activities and Therapeutic Potential
Initial research has shown that Virescenoside P exhibits cytotoxic effects. mdpi.com Specifically, it has demonstrated cytotoxicity against the developing eggs of the sea urchin Strongylocentrotus intermedius and against Ehrlich carcinoma tumor cells. frontiersin.orgresearchgate.netsemanticscholar.org This foundational knowledge provides a clear impetus for future research to comprehensively screen this compound against a wide panel of human cancer cell lines. Such studies are essential to determine its potency and selectivity, which are critical indicators of its potential as an anticancer agent. nih.gov
Beyond cytotoxicity, the therapeutic potential of this compound remains largely unexplored. Many marine-derived diterpenoids exhibit a broad spectrum of bioactivities, including anti-inflammatory, antiviral, antibacterial, and immunosuppressive effects. nih.govnih.govfrontiersin.org Future research should, therefore, involve extensive screening of this compound in various bioassays to uncover these potential activities. For instance, studies on its effects on inflammatory pathways, such as nitric oxide (NO) and reactive oxygen species (ROS) production in macrophages, could reveal anti-inflammatory properties. nih.govnih.gov Similarly, its potential as an immunosuppressive agent could be investigated by assessing its impact on T and B lymphocyte proliferation. frontiersin.org Uncovering a wider range of biological activities will be crucial for identifying the most promising therapeutic applications for this compound.
Advanced Biosynthetic Engineering for Enhanced Production and Diversification
The natural production of this compound by Acremonium striatisporum is not sufficient for extensive research or potential commercialization. mdpi.com Advanced biosynthetic engineering of the producing fungal strain offers a promising solution to overcome this limitation. As a diterpenoid, the biosynthesis of the this compound aglycone (the non-sugar part) originates from geranylgeranyl pyrophosphate (GGPP), a common precursor in the terpene synthesis pathway. mdpi.comnih.gov
Future research should focus on enhancing the yield of this compound through several metabolic engineering strategies:
Upregulation of Precursor Supply: Increasing the intracellular pool of GGPP is a key strategy. This can be achieved by overexpressing the genes for enzymes in the mevalonate (B85504) (MVA) or a related pathway that leads to GGPP synthesis. mdpi.com
Enzyme Characterization and Overexpression: The specific enzymes responsible for converting GGPP into the isopimarane (B1252804) skeleton and subsequent modifications—namely terpene synthases, cytochrome P450 monooxygenases, and glycosyltransferases—are critical. nih.govresearchgate.net Identifying and overexpressing the genes encoding these enzymes in Acremonium striatisporum could significantly boost production. chemrxiv.orgchemrxiv.org
Host System Optimization: Fermentation conditions for Acremonium striatisporum, such as medium composition, pH, and temperature, can be optimized to maximize secondary metabolite production. mdpi.com Co-cultivation with other microorganisms has also been shown to sometimes induce or enhance the production of secondary metabolites and could be explored. nih.govresearchgate.net
Furthermore, these biosynthetic tools can be used for diversification. By expressing the biosynthetic genes in a heterologous host like Aspergillus nidulans or by using combinatorial biosynthesis techniques, it may be possible to create novel derivatives of this compound with potentially improved or new biological activities. researchgate.netchemrxiv.orgrsc.org
Development of Novel Synthetic Pathways for this compound and its Derivatives
The complete chemical synthesis of this compound has not yet been reported and represents a significant challenge for organic chemists. The development of a total synthesis would not only confirm its structure but also provide a scalable route for producing the compound and a platform for creating structurally diverse analogues for structure-activity relationship (SAR) studies.
Future research in this area will need to address key synthetic challenges:
Stereoselective Core Construction: The synthesis of the tricyclic isopimarane diterpene core with precise control over its multiple stereocenters is a primary hurdle. umich.edukyoto-u.ac.jp
Glycosylation: The stereoselective attachment of the β-D-altropyranose sugar to the aglycone is a complex but crucial step. Altrose is a rare sugar, which adds to the difficulty of the glycosylation reaction.
A successful synthetic strategy could be divergent, allowing for the creation of a library of this compound derivatives from a common intermediate. This would enable systematic modification of different parts of the molecule to probe which structural features are essential for its biological activity. Such studies are invaluable for optimizing the compound's therapeutic properties. umich.edu
Application of Integrated Omics Technologies in Virescenoside Research
Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for understanding and manipulating the biosynthesis of natural products. Applying these technologies to Acremonium striatisporum (Paragliomastix luzulae) is a critical future research direction. nih.govresearchgate.net
Genomics: Sequencing the genome of the fungus will allow for the identification of the biosynthetic gene cluster (BGC) responsible for producing virescenosides. nih.gov BGCs contain all the genes for the enzymes required to synthesize a particular secondary metabolite.
Transcriptomics and Proteomics: Analyzing the transcriptome (all RNA transcripts) and proteome (all proteins) under different growth conditions can reveal how the virescenoside BGC is regulated. This knowledge is essential for designing effective metabolic engineering strategies.
Metabolomics: UPLC-MS and other metabolomic techniques can be used to profile all the secondary metabolites produced by the fungus, including known and potentially new virescenosides. nih.govresearchgate.net This can also monitor the success of engineering efforts by quantifying the changes in metabolite production.
By integrating these omics datasets, researchers can build a comprehensive model of this compound biosynthesis and its regulation, paving the way for targeted genetic engineering to enhance yields and generate novel compounds. chemrxiv.orgrsc.org
Comparative Studies with Other Iridoid Glycosides
While the outline suggests comparison with iridoid glycosides, it is important to clarify that this compound is structurally classified as a diterpene glycoside , not an iridoid glycoside. nih.govmdpi.com Iridoids are monoterpenoids (C10) with a distinct cyclopenta[c]pyran skeleton, whereas this compound is a diterpenoid (C20) with an isopimarane skeleton. rjpharmacognosy.irnih.govresearchgate.net
Therefore, future comparative studies should be approached from two perspectives:
Structural Comparison with Diterpene Glycosides: The most direct and informative comparisons would be with other virescenosides (e.g., Virescenoside O, Q, M) and other isopimarane diterpene glycosides. mdpi.comfrontiersin.orgnih.gov Such studies would help elucidate the structure-activity relationships within this specific chemical family. For example, comparing the cytotoxicity of this compound (which has a 7-keto group) with that of Virescenoside O (a 7α-diol) could reveal the importance of the functional group at the C-7 position for its activity. nih.govmdpi.com
Functional Comparison with Bioactive Glycosides (including Iridoids): While structurally different, it is possible that this compound shares biological activities with iridoid glycosides, such as anti-inflammatory or neuroprotective effects. nih.govresearchgate.netresearchgate.net If this compound is found to have such activities, it would be valuable to conduct comparative studies against well-characterized iridoids to understand if they act through similar or different mechanisms of action. This functional comparison could highlight this compound as a novel scaffold for developing therapeutics in areas where iridoids have already shown promise.
By pursuing these focused research directions, the scientific community can unlock the full potential of this compound, moving it from a structurally interesting natural product to a valuable tool for biological research and potentially a lead compound for drug development.
Q & A
Q. What are the primary chemical characterization methods for identifying Virescenoside P, and how do they ensure structural accuracy?
this compound’s structure can be characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR is critical for determining stereochemistry, while HR-MS confirms molecular weight and fragmentation patterns. Comparative analysis with structurally related compounds (e.g., Virescenosides A and B) helps validate assignments .
Q. How do researchers determine the optimal concentration range for testing this compound in plant growth assays?
Dose-response experiments are conducted using logarithmic concentration gradients (e.g., 10⁻⁵ M to 10⁻¹⁵ M) to identify bioactive thresholds. For example, this compound showed inactivity in root growth assays at 10⁻⁵ M, suggesting lower concentrations or alternative bioactivity pathways should be explored .
Q. What are the standard bioassay models for evaluating this compound’s biological activity?
Common models include seedling root elongation assays in Zea mays (corn) and Fagopyrum esculentum (buckwheat). These assays measure morphological changes (e.g., root length, rutin content) under controlled conditions, with statistical validation via ANOVA to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and structurally similar glycosides (e.g., Virescenosides A and B)?
Structural-activity relationship (SAR) studies are essential. For instance, this compound’s inactivity compared to Virescenoside B (active at 10⁻⁷ M) may stem from differences in glycosylation patterns or aglycone modifications. Computational docking and molecular dynamics simulations can predict binding affinities to putative targets .
Q. What experimental designs are recommended to isolate confounding variables when studying this compound’s effects in mixed-glycoside extracts?
Use chromatographic fractionation (e.g., HPLC) to isolate pure this compound, followed by bioactivity testing. Include negative controls (solvent-only) and positive controls (known active glycosides) to validate specificity. Replicate experiments across multiple plant species to assess cross-taxa effects .
Q. How should researchers approach mechanistic studies of this compound if initial bioassays show no activity?
Shift focus to omics-based approaches:
- Transcriptomics : Identify differentially expressed genes in treated vs. untreated plant tissues.
- Proteomics : Analyze changes in protein abundance linked to growth pathways. Hypothesis-driven studies could explore synergies with other metabolites or epigenetic effects .
Q. What strategies ensure ethical and sustainable sourcing of this compound from natural sources?
Follow the Nagoya Protocol for accessing genetic resources. For fungal-derived compounds (e.g., Acremonium spp.), maintain axenic cultures and document collection locales. Synthetic biology approaches (e.g., heterologous expression in Saccharomyces cerevisiae) offer alternatives to wild harvesting .
Methodological Frameworks
Q. How can the PICOT framework structure a study on this compound’s potential as a plant growth stimulant?
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Pairwise comparisons via Tukey’s HSD test minimize type I errors. For heterogeneous data, apply mixed-effects models to account for biological replicates .
Data Interpretation & Collaboration
Q. How can researchers leverage interdisciplinary collaborations to explore this compound’s applications?
Q. What criteria should guide the inclusion of this compound studies in systematic reviews?
Apply PRISMA guidelines with inclusion filters:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
